

Application Notes: Synthesis of Nile Red from 3-Diethylaminophenol

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Compound of Interest		
Compound Name:	3-DIETHYLAMINOPHENOL	
Cat. No.:	B049911	Get Quote

Introduction

Nile Red (9-(diethylamino)-5H-benzo[a]phenoxazin-5-one) is a highly fluorescent, lipophilic dye widely utilized in biological and materials science research.[1][2] Its fluorescence is highly sensitive to the polarity of its environment, making it an excellent probe for detecting intracellular lipid droplets and hydrophobic domains in proteins.[3][4][5] In the field of drug development, Nile Red is often used as a model hydrophobic drug to study encapsulation and delivery mechanisms in nanoparticle-based systems.[6] The classical synthesis of Nile Red involves the acid-catalyzed condensation of 5-(diethylamino)-2-nitrosophenol, an intermediate derived from **3-diethylaminophenol**, with a naphthol derivative.[3] These application notes provide a detailed protocol for the synthesis of Nile Red using **3-diethylaminophenol** as a key precursor, along with data on solvent optimization and product characterization.

Synthesis Pathway Overview

The synthesis of Nile Red from **3-diethylaminophenol** is a two-step process:

- Nitrosation of **3-diethylaminophenol**: **3-diethylaminophenol** is reacted with sodium nitrite in an acidic medium to form the intermediate, 5-(diethylamino)-2-nitrosophenol.[1][7]
- Condensation Reaction: The 5-(diethylamino)-2-nitrosophenol intermediate is then condensed with 1-naphthol in a suitable solvent under reflux to yield the final product, Nile Red.[1]



Experimental Protocols Protocol 1: Synthesis of 5-(diethylamino)-2nitrosophenol (Intermediate)

This protocol is adapted from established synthesis methods.[1][7]

Materials and Reagents:

- 3-diethylaminophenol
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Distilled Water
- Ethanol (EtOH)
- Diethyl Ether (Et₂O)
- Beakers and Erlenmeyer flasks
- Magnetic stirrer and stir bar
- Ice bath
- Büchner funnel and filter paper

Procedure:

- Prepare a solution of 3-diethylaminophenol (15.0 g, 90.7 mmol) in concentrated HCl (100 mL) in a flask and cool the mixture to 0°C using an ice bath.[7]
- In a separate beaker, dissolve sodium nitrite (6.9 g, 100.0 mmol) in water (50 mL).[7]
- Slowly add the sodium nitrite solution to the 3-diethylaminophenol solution over a period of 40 minutes, ensuring the temperature does not rise above 5°C.[1][7]



- Continue stirring the reaction mixture in the ice bath for 2 hours. A thick precipitate should form.[7]
- Filter the precipitate using a Büchner funnel and wash it with small portions of cold water (3 x 50 mL).[7]
- For crystallization, dissolve the crude solid in ethanol (70 mL), add diethyl ether (35 mL), and store the solution at -20°C overnight.[7]
- Collect the resulting orange/red solid (5-(diethylamino)-2-nitrosophenol) by vacuum filtration and air dry.[7]

Protocol 2: Synthesis of Nile Red

This protocol describes the condensation step. The classical method uses N,N-dimethylformamide (DMF), but due to regulations, alternative solvents have been optimized.[1] [2][8]

Materials and Reagents:

- 5-(diethylamino)-2-nitrosophenol (from Protocol 1)
- 1-naphthol or 1,6-dihydroxynaphthalene[7]
- Solvent (e.g., N,N-dimethylformamide, 2-propanol, ethanol, or methanol)
- Reflux apparatus (round-bottom flask, condenser)
- · Heating mantle
- Silica gel for column chromatography
- Eluent for chromatography (e.g., Methanol:Triethylamine mixture)[7]

Procedure:

Dissolve 5-(diethylamino)-2-nitrosophenol and 1-naphthol in the chosen solvent (e.g., 2-propanol) in a round-bottom flask.[1]



- Heat the mixture to reflux and maintain the reaction for a specified time (e.g., 4 to 12 hours).
 [1] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[1]
- After the reaction is complete, remove the solvent under vacuum.[7]
- Purify the crude product using silica gel column chromatography.[1][7] A suitable eluent system can be a mixture of methanol and triethylamine.[7]
- Further purification can be achieved by crystallization.[1]
- Confirm the chemical structure and purity of the final Nile Red product using ¹H NMR, HPLC, and Mass Spectrometry.[1][8] A purity of 94% is considered suitable for fluorescence microscopy applications.[1][2]

Quantitative Data

Table 1: Reactant Quantities for Synthesis of a Nile Red

Analog (2-hydroxy nile red)[7]

Reactant	Molecular Weight (g/mol)	Mass (g)	Moles (mmol)	Molar Ratio
3- diethylaminophe nol	165.23	15.0	90.7	1.0
Sodium Nitrite	69.00	6.9	100.0	1.1
5- (diethylamino)-2- nitrosophenol	194.23	7.0	36.0	1.0
1,6- dihydroxynaphth alene	160.17	5.9	36.1	~1.0

This table provides an example based on the synthesis of 2-hydroxy nile red, a derivative, illustrating typical molar ratios.



Table 2: HPLC Yields of Nile Red in Various Solvents

The choice of solvent significantly impacts the reaction yield. Due to restrictions on the use of N,N-dimethylformamide (DMF), alternative solvents have been investigated.[2][8]

Solvent	Reaction Time (hours)	HPLC Yield (%)	Reference
N,N- dimethylformamide (DMF)	4	26	[1][8]
Methanol	4	21	[1][8]
Dimethylsulfoxide (DMSO)	4	21	[1][8]
Toluene	4	9	[1][8]
Ethanol	12	34	[1][2][8]
2-Propanol	12	44	[1][2][8]

Table 3: Photophysical Properties of Synthesized Nile

Red Wavelength **Solvent Property** Reference **Absorption Maximum** Dimethylsulfoxide 551 nm [1] (λabs) (DMSO) Fluorescence Dimethylsulfoxide **Emission Maximum** 627 nm [1] (DMSO) (λem)

Visualizations Synthesis Pathway



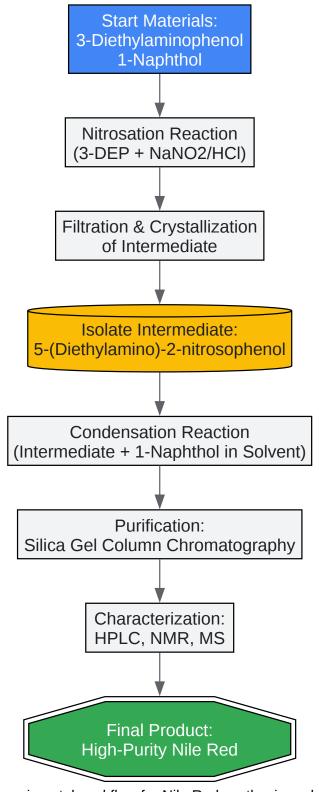


Figure 2: Experimental workflow for Nile Red synthesis and purification.

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